Cerium(IV) ammonium nitrate
CAS No.: 10139-51-2
Cat. No.: VC21363525
Molecular Formula: C5H10N2O4
Molecular Weight: 548.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10139-51-2 |
---|---|
Molecular Formula | C5H10N2O4 |
Molecular Weight | 548.22 g/mol |
IUPAC Name | diazanium;cerium(4+);hexanitrate |
Standard InChI | InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 |
Standard InChI Key | XMPZTFVPEKAKFH-UHFFFAOYSA-P |
SMILES | [NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Canonical SMILES | [NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Introduction
Physical and Chemical Properties
Cerium(IV) ammonium nitrate (CAN) presents as orange-reddish monoclinic crystals with distinctive physical and chemical attributes that contribute to its utility in various chemical processes . This compound is highly soluble in water and demonstrates significant oxidizing capabilities attributed to the Ce⁴⁺ ion in solution.
Physical Properties
The compound exhibits several notable physical characteristics that define its behavior in laboratory and industrial applications:
Property | Value |
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Physical state | Solid, crystalline |
Color | Yellow-orange to reddish-orange |
Crystal structure | Monoclinic |
Melting point | 107-108 °C |
Boiling point | 83 °C |
Density | 1.10 g/mL at 20 °C |
Bulk density | 1200 kg/m³ |
Vapor density | 2.3 (vs air) |
Solubility | Very soluble in water |
Odor | Faintly perceptible |
The compound's high solubility in water facilitates its use in aqueous reaction systems, while its distinctive color provides a useful visual indicator during chemical processes .
Chemical Properties
The chemical behavior of cerium(IV) ammonium nitrate is dominated by its oxidative capabilities:
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The standard reduction potential (E°) for the half-reaction Ce⁴⁺ + e⁻ → Ce³⁺ in 1M H₂SO₄ is 1.44 V
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Its oxidizing strength is comparable to permanganate (MnO₄⁻), bromate (BrO₃⁻), and dichromate (Cr₂O₇²⁻) ions
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Acts as a single-electron oxidant (one-electron transfer agent) in many reactions
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Functions effectively as an oxidant in both aqueous and non-aqueous media
The compound's ability to facilitate one-electron transfer processes distinguishes it from many other oxidizing agents and contributes to its unique reactivity patterns in organic synthesis .
Preparation Methods
The synthesis of cerium(IV) ammonium nitrate can be accomplished through several established methods, each with particular advantages depending on the scale and purity requirements.
Electrolytic Oxidation
The primary industrial preparation involves:
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Electrolytic oxidation of cerous nitrate in nitric acid to form ceric nitrate
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Addition of ammonium nitrate solution to the oxidized product
This method allows for large-scale production with good control over purity levels.
Purification Techniques
For analytical and research applications requiring high-purity reagent, the following purification process is effective:
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Warming 125g of crude cerium(IV) ammonium nitrate with 100mL of dilute HNO₃ (1:3 v/v) and 40g of NH₄NO₃ until dissolution
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Filtering through a sintered-glass funnel
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Cooling in ice to induce crystallization
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Filtration at reduced pressure and air-drying for 1-2 hours to remove residual nitric acid
This purification method provides material suitable for sensitive applications in organic synthesis and analytical chemistry.
Applications in Organic Synthesis
Cerium(IV) ammonium nitrate has emerged as a versatile reagent in organic synthesis, facilitating numerous transformations with high efficiency and selectivity.
Oxidative Transformations
The compound excels in mediating various oxidative processes:
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Serves as a volumetric oxidizing reagent in oxidation-reduction titrations
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Functions as a primary standard among all Ce(IV) compounds for analytical applications
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Mediates oxidative electron transfer reactions in organic synthesis
These capabilities make it an invaluable tool in both analytical chemistry and synthetic organic chemistry.
Catalysis of Quinoline Synthesis
One of the most significant applications of cerium(IV) ammonium nitrate is in quinoline synthesis:
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Excellent catalyst for the Friedländer and Friedländer-Borsche quinoline syntheses
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Enables formation of polysubstituted quinoline derivatives in excellent yields
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Avoids traditional harshly basic or acidic conditions
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Unlike most other reagents, allows double condensations
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Applied successfully in the synthesis of the antitumor alkaloid luotonin A
This catalytic application demonstrates the compound's ability to promote complex transformations under relatively mild conditions.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
Cerium(IV) ammonium nitrate facilitates diverse bond-forming reactions:
The diversity of these transformations highlights the synthetic versatility of cerium(IV) ammonium nitrate in constructing complex molecular frameworks.
Reactivity with Aromatic Compounds
Cerium(IV) ammonium nitrate exhibits distinctive reactivity patterns with aromatic systems, particularly in nitration reactions.
Substrate Selectivity
The compound demonstrates interesting selectivity patterns in aromatic nitrations:
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Relative reactivities with respect to benzene for substrates like anisole and naphthalene are much greater than observed in nitration by nitric acid
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Isomer distributions in these reactions are anomalous compared to traditional nitration methods
These unique selectivity patterns provide synthetic opportunities for regioselective functionalization of aromatic systems.
Coordination Chemistry
Recent research has expanded understanding of cerium(IV) ammonium nitrate's coordination behavior, particularly with phosphine oxide ligands.
Complexes with Bidentate Phosphine Oxides
Studies have characterized several novel cerium(IV) complexes:
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Crystal structures of both molecular and ionic complexes have been determined
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Examples include Ce(NO₃)₄L₁ (where L₁ = 4,5-bis(diphenylphosphine oxide)-9,9-dimethylxanthene) and [Ce(NO₃)₃L₃₂][NO₃]·CHCl₃ (where L₃ = 1,2-bis(diphenylphosphino)ethane dioxide)
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These represent the first structural characterizations of Ce(IV) complexes with bidentate phosphine oxides
These findings contribute significantly to understanding cerium(IV) coordination chemistry.
Stability and Decomposition
Research reveals interesting patterns in complex stability:
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Complexes with flexible ligand architecture tend to be less stable, showing decomposition to Ce(III) in solution
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Thermal decomposition in the solid state produces identifiable products
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Evolution of CO₂ occurs for both Ce(III) and Ce(IV) complexes during thermal decomposition
This understanding of stability parameters is crucial for applications requiring stable cerium complexes.
Safety Aspect | Recommended Measures |
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Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, face shield for large quantities |
Storage | Keep away from combustible materials, reducing agents, and organic compounds |
Spill Management | Avoid creating dust, prevent contact with combustible materials |
First Aid (Skin Contact) | Immediately remove contaminated clothing, wash with plenty of water, seek medical attention |
First Aid (Eye Contact) | Flush with water for 10-15 minutes, protect uninjured eye, consult ophthalmologist immediately |
Ingestion Response | Rinse mouth, drink water (if conscious), seek immediate medical attention due to corrosive effects |
Proper handling procedures are critical as the compound can cause serious damage to eyes and may lead to gastric perforation if ingested .
Recent Research Developments
Ongoing research continues to expand the applications and understanding of cerium(IV) ammonium nitrate.
Novel Synthetic Applications
Recent studies have identified new synthetic applications:
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CAN-mediated oxidative cyclization of N-furan-2-ylmethyl-β-enaminones to synthesize spiro-lactams and polysubstituted pyrroles
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Catalysis of modification of ketones via two C–C bond cleavages with retention of the oxo-group
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Application in direct α-iodination of various ketones when used in combination with iodine
These developments continue to expand the synthetic utility of this versatile reagent.
Mechanistic Investigations
Recent mechanistic studies have provided deeper insights:
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Investigations of cerium(IV) carbonate and carboxylate complexes supported by tripodal oxygen ligands have clarified redox and photochemical reactivity
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Studies of CAN oxidation of manganese(II) complexes have identified the generation of bis(μ-oxo)dimanganese(IV,IV) products via manganese(IV)–oxo intermediates
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Research has elucidated the role of CAN in inhibiting NF-κB-mediated proinflammatory transcription in cancer research contexts
These mechanistic insights are enhancing understanding of the fundamental chemistry underlying CAN's diverse applications.
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